molecular formula C17H18N4O3 B10867825 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B10867825
Molekulargewicht: 326.35 g/mol
InChI-Schlüssel: JISHMIRDPFPLHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dihydropyridazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the dihydropyridazine core. One common method involves the reaction of 2-oxo-2-(pyrrolidin-1-yl)ethylamine with a suitable dihydropyridazine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.

    N-phenylpyrrolidine: Another similar compound with a phenyl group attached to a pyrrolidine ring.

    Dihydropyridazine derivatives: Compounds with a dihydropyridazine core and various substituents.

Uniqueness

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, phenyl group, and dihydropyridazine core. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

Molekularformel

C17H18N4O3

Molekulargewicht

326.35 g/mol

IUPAC-Name

6-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C17H18N4O3/c22-15-9-8-14(17(24)18-13-6-2-1-3-7-13)19-21(15)12-16(23)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,18,24)

InChI-Schlüssel

JISHMIRDPFPLHA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.